1Ttm8art7I
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Overview
Description
1Ttm8art7I, also known as GW-559090 POTASSIUM, is a compound with the molecular formula C31H39N4O8.K. It is a monoprotic potassium salt of L-tyrosine, N-((2-methylphenoxy)acetyl)-L-leucyl-, 4-(aminocarbonyl)-1-piperidinecarboxylate (ester). This compound has been registered in the FDA Global Substance Registration System and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1Ttm8art7I involves multiple steps, starting with the preparation of L-tyrosine derivatives. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained. The process involves the esterification of L-tyrosine with N-((2-methylphenoxy)acetyl)-L-leucyl, followed by the formation of the potassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1Ttm8art7I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1Ttm8art7I has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of 1Ttm8art7I involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .
Comparison with Similar Compounds
1Ttm8art7I can be compared with other similar compounds, such as:
GW-559090: A related compound with similar structural features but different functional groups.
L-tyrosine derivatives: Compounds with similar core structures but varying side chains and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potassium salt form, which confer distinct chemical and biological properties .
Properties
CAS No. |
278598-83-7 |
---|---|
Molecular Formula |
C31H39KN4O8 |
Molecular Weight |
634.8 g/mol |
IUPAC Name |
potassium;(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C31H40N4O8.K/c1-19(2)16-24(33-27(36)18-42-26-7-5-4-6-20(26)3)29(38)34-25(30(39)40)17-21-8-10-23(11-9-21)43-31(41)35-14-12-22(13-15-35)28(32)37;/h4-11,19,22,24-25H,12-18H2,1-3H3,(H2,32,37)(H,33,36)(H,34,38)(H,39,40);/q;+1/p-1/t24-,25-;/m0./s1 |
InChI Key |
GQMQALRJBSOYEA-DKIIUIKKSA-M |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)[O-].[K+] |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)[O-].[K+] |
Origin of Product |
United States |
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